1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride

Catalog No.
S1952224
CAS No.
1006962-20-4
M.F
C5H4ClN3O3
M. Wt
189.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride

CAS Number

1006962-20-4

Product Name

1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride

IUPAC Name

2-methyl-4-nitropyrazole-3-carbonyl chloride

Molecular Formula

C5H4ClN3O3

Molecular Weight

189.56 g/mol

InChI

InChI=1S/C5H4ClN3O3/c1-8-4(5(6)10)3(2-7-8)9(11)12/h2H,1H3

InChI Key

SRXRCBHJNPTZTL-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)Cl

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)Cl
  • Pyrazole ring

    The pyrazole ring is a five-membered heterocycle found in various biologically active molecules. It's known for its aromatic properties and ability to form hydrogen bonds, crucial for interactions with biomolecules like enzymes or receptors .

  • Methyl group

    The methyl group (CH3) is a common substituent that can influence a molecule's lipophilicity (fat solubility) and reactivity. In some cases, it can mimic the behavior of larger functional groups .

  • Nitro group (NO2)

    The nitro group is a strong electron-withdrawing group that can affect the reactivity of the molecule it's attached to. It can also participate in various reactions, making it a versatile functional group for organic synthesis .

  • Acid chloride (COCl)

    The acid chloride group is a reactive moiety that readily undergoes nucleophilic substitution reactions. This makes 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride a potential building block for synthesizing more complex molecules .

Potential Applications:

Based on the functionalities mentioned above, 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride could be explored in research related to:

  • Heterocyclic chemistry

    As the molecule contains a pyrazole ring, it could be of interest for researchers studying the synthesis and properties of other heterocyclic compounds, which are a vast class with diverse applications in medicinal chemistry and materials science .

  • Medicinal chemistry

    The combination of the pyrazole ring, nitro group, and reactive acid chloride suggests the molecule might have potential as a starting material for synthesizing novel drug candidates. The pyrazole ring is present in several FDA-approved drugs, and the nitro group can influence biological activity . However, further research is needed to determine any specific bioactivity of 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride itself.

  • Organic synthesis

    The reactive acid chloride functionality makes this molecule a potential building block for the synthesis of more complex organic molecules with various functionalities. This could be useful in the development of new materials, catalysts, or other functional molecules .

1-Methyl-4-nitro-1H-pyrazole-5-carbonyl chloride is a heterocyclic organic compound characterized by its unique structure, which includes a pyrazole ring, a nitro group, and an acid chloride moiety. The molecular formula for this compound is C5_5H4_4ClN3_3O3_3, and it has a molecular weight of 189.56 g/mol. The pyrazole ring consists of five members, two of which are nitrogen atoms, contributing to its aromatic properties and reactivity. The methyl group attached to one nitrogen atom influences the compound's lipophilicity, while the nitro group serves as a strong electron-withdrawing entity that can significantly affect the compound's reactivity and biological interactions .

  • Acyl chlorides: These are highly reactive and corrosive, causing irritation or burns upon contact with skin or eyes. They also react readily with water to release hydrochloric acid fumes, which can be harmful if inhaled.
  • Nitro groups: In certain concentrated forms or under specific conditions, nitro groups can be explosive.
Such as:

  • Nucleophilic Substitution: The carbonyl chloride can undergo nucleophilic substitution reactions with amines, alcohols, or thiols to form amides, esters, or thioesters.
  • Acylation Reactions: This compound can act as an acylating agent in the synthesis of more complex organic molecules.
  • Reduction Reactions: The nitro group may be reduced to an amine or hydroxylamine under specific conditions, altering the compound's biological activity .

Several methods can be employed to synthesize 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride:

  • Starting from Pyrazole Derivatives: A common approach involves starting with 1-methyl-4-nitropyrazole and converting it to the carbonyl chloride via chlorination with thionyl chloride or oxalyl chloride.
  • Direct Functionalization: Another method may involve direct functionalization of pyrazole derivatives using appropriate reagents to introduce the carbonyl chloride functionality.
  • Multi-step Synthesis: This could involve multiple steps where intermediates are formed and subsequently transformed into the desired product through various

The unique structure of 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride lends itself to various applications:

  • Medicinal Chemistry: As a building block in drug development due to its potential biological activity.
  • Organic Synthesis: Useful in synthesizing more complex organic molecules and materials.
  • Research

Several compounds share structural similarities with 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Methyl-4-nitro-3-propyl-1H-pyrazoleContains a propyl group instead of an acid chloridePotentially different biological activity profile
Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylateContains a carboxylic acid instead of an acid chlorideDifferent reactivity due to carboxylic functionality
3-Amino-1-methyl-4-nitropyrazoleContains an amino groupMay exhibit different pharmacological properties

These compounds highlight the versatility of pyrazole derivatives while emphasizing the unique reactivity introduced by the acid chloride functionality in 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride, making it a valuable candidate for further research and development in medicinal chemistry .

The pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, has been studied since its discovery in the late 19th century. However, the specific derivative 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride emerged as a synthetic intermediate in the late 20th and early 21st centuries. Its development aligns with advancements in nitration and chlorination techniques for modifying pyrazole derivatives.

Key milestones include:

  • Nitration of Pyrazole Derivatives: Early methods focused on introducing nitro groups to pyrazole rings using mixed acid systems (HNO₃/H₂SO₄).
  • Chlorination with Thionyl Chloride: The conversion of carboxylic acids to acyl chlorides became a standard practice, enabling the synthesis of this compound from 1-methyl-1H-pyrazole-5-carboxylic acid.

These methods laid the foundation for its application in synthesizing complex molecules.

Significance in Synthetic Organic Chemistry

1-Methyl-4-nitro-1H-pyrazole-5-carbonyl chloride is valued for its reactivity and versatility:

  • Reactive Acyl Chloride: The carbonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols, forming amides, esters, and thioesters.
  • Intermediate in Drug Synthesis: It is a precursor to pyrazole-based pharmaceuticals, including analogues of sildenafil (Viagra) and other PDE5 inhibitors.
  • Functional Group Diversity: The nitro group enhances electron-withdrawing effects, influencing regioselectivity in further reactions.
Reaction TypeReagents/ConditionsProducts
Nucleophilic SubstitutionAmines (e.g., aniline)N-Aryl carboxamides
HydrolysisWater1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid
CondensationIsocyanatesUreas, carbamates

Table 1: Common reactions of 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride

Nomenclature and Structural Classification

IUPAC Name: 1-Methyl-4-nitro-1H-pyrazole-5-carbonyl chloride
Molecular Formula: C₅H₄ClN₃O₃
Molecular Weight: 189.56 g/mol
Structural Features:

  • Pyrazole Ring: Positions 1 (methyl), 4 (nitro), and 5 (carbonyl chloride) are substituted.
  • Tautomerism: The NH group at position 1 can participate in keto-enol tautomerism, though the methyl group stabilizes the 1H-pyrazole form.
PositionSubstituentFunctional Group
1MethylAlkyl
4NitroElectron-withdrawing
5Carbonyl chlorideElectrophilic acyl group

Table 2: Substituent distribution on the pyrazole ring

Synonyms:

  • 2-Methyl-4-nitropyrazole-3-carbonyl chloride
  • 1H-Pyrazole-5-carbonyl chloride, 1-methyl-4-nitro-

Position in Heterocyclic Chemistry Research

Pyrazole derivatives are central to heterocyclic chemistry due to their:

  • Biological Activity: Anticancer, anti-inflammatory, and antimicrobial properties.
  • Reactivity: Participation in cyclocondensation, multicomponent reactions, and dipolar cycloadditions.
  • Industrial Applications: Use in synthesizing agrochemicals and dyes.

1-Methyl-4-nitro-1H-pyrazole-5-carbonyl chloride exemplifies this versatility, bridging synthetic chemistry and pharmaceutical development.

1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride represents a heterocyclic organic compound characterized by its distinctive structural features, incorporating a pyrazole ring system with strategic substitutions that define its unique chemical profile. The compound possesses the molecular formula C5H4ClN3O3 and exhibits a molecular weight of 189.56 grams per mole [2]. The molecular architecture consists of a five-membered pyrazole ring containing two adjacent nitrogen atoms, which contributes significantly to its aromatic character and overall reactivity profile .

The structural configuration features several critical substituents that establish the compound's identity and influence its chemical behavior. The methyl group occupies the 1-position of the pyrazole ring, being directly attached to one of the nitrogen atoms, which substantially affects the compound's lipophilicity characteristics and electronic distribution . The nitro group, positioned at the 4-carbon of the pyrazole ring, serves as a strong electron-withdrawing entity that dramatically influences the compound's reactivity patterns and electronic properties . The carbonyl chloride moiety at the 5-position represents the most reactive functional group within the molecule, conferring significant electrophilic character and establishing the compound as an acyl chloride derivative .

The pyrazole ring system adopts a planar configuration, with the nitrogen atoms positioned at the 1 and 2 positions of the five-membered ring structure. This arrangement creates an aromatic system with delocalized pi-electron density that extends throughout the ring structure. The methyl substituent at N1 introduces steric considerations while maintaining the planar nature of the core heterocycle. The nitro group at C4 adopts a coplanar orientation with respect to the pyrazole ring, maximizing conjugative interactions between the nitro group and the aromatic system [3].

Physical Properties

Melting Point and Thermal Stability

The thermal characteristics of 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride reflect the influence of its structural components on physical stability and phase transition behavior. While specific melting point data for this exact compound remains limited in the literature, related pyrazole derivatives with similar substitution patterns provide insight into expected thermal behavior. Compounds such as 5-chloro-1-methyl-4-nitro-1H-pyrazole exhibit boiling points in the range of 272.9 ± 20.0 degrees Celsius at 760 millimeters of mercury pressure [4], suggesting that the carbonyl chloride derivative would likely demonstrate comparable thermal stability characteristics.

The thermal stability of carbonyl chloride-containing compounds is generally compromised compared to their carboxylic acid or ester analogs due to the reactivity of the carbon-chlorine bond. The compound exhibits sensitivity to moisture and elevated temperatures, which can promote hydrolysis reactions leading to the formation of the corresponding carboxylic acid derivative. The presence of the nitro group contributes additional thermal considerations, as nitro compounds can undergo decomposition reactions under extreme thermal conditions.

Solubility Profile in Various Solvents

The solubility characteristics of 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride are governed by the interplay between its polar and nonpolar structural elements. The compound exhibits limited solubility in water due to the hydrophobic nature of the pyrazole ring system and the methyl substituent, combined with the reactive nature of the carbonyl chloride group, which undergoes rapid hydrolysis in aqueous media. The nitro group contributes some degree of polarity to the molecule, but this is insufficient to overcome the overall hydrophobic character.

In organic solvents, the compound demonstrates enhanced solubility profiles. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide are expected to provide good solubility due to their ability to solvate the polar nitro group and carbonyl chloride functionality without promoting competitive nucleophilic reactions. Chlorinated solvents including dichloromethane and chloroform offer excellent solubility characteristics, as evidenced by similar pyrazole derivatives that show favorable dissolution in these media .

Crystallization Properties

The crystallization behavior of 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride is influenced by the molecular packing arrangements facilitated by its structural features. Related pyrazole derivatives demonstrate the capacity for forming stable crystal lattices through various intermolecular interactions. The compound likely exhibits crystallization properties similar to related structures, where hydrogen bonding interactions involving the nitro group oxygen atoms and potential pi-pi stacking interactions between pyrazole rings contribute to crystal lattice stability [6].

The presence of the carbonyl chloride group introduces additional considerations for crystallization, as this reactive functionality may influence crystal formation through weak intermolecular interactions or potential reactivity with trace moisture. Crystallization from dry organic solvents under inert atmosphere conditions would be necessary to maintain the integrity of the carbonyl chloride functionality during the crystallization process.

Electronic Properties

Electron Distribution and Polarization

The electronic structure of 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride is characterized by significant electron density redistribution resulting from the presence of multiple electron-withdrawing groups. The nitro group at the 4-position serves as a powerful electron-withdrawing substituent, creating a substantial depletion of electron density from the pyrazole ring system through both inductive and resonance effects . This electron withdrawal is further enhanced by the carbonyl chloride group, which also functions as a strong electron-accepting moiety.

The molecular electrostatic potential distribution reveals regions of varying charge density throughout the molecule. The nitrogen atoms within the pyrazole ring, particularly the unsubstituted nitrogen at position 2, likely retain some degree of negative electrostatic potential despite the presence of electron-withdrawing groups [7]. The carbonyl carbon of the acid chloride functionality exhibits substantial positive electrostatic potential, making it highly susceptible to nucleophilic attack [8]. The oxygen atoms of the nitro group display regions of negative electrostatic potential, while the nitrogen center of the nitro group carries positive charge character.

Electrophilicity Assessment

The electrophilic character of 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride is dominated by the carbonyl chloride functionality, which represents one of the most electrophilic carboxylic acid derivatives [8]. Acid chlorides are characterized as the most electrophilic members of the carboxylic acid derivative family due to the strong inductive electron-withdrawing effect of the chlorine atom, which enhances the already electrophilic nature of the carbonyl carbon [8]. The chlorine substituent destabilizes the carbonyl group, making it highly reactive toward nucleophilic substitution reactions.

The nitro group contributes additional electrophilic character to the pyrazole ring system, particularly at positions adjacent to the nitro substitution. This creates multiple electrophilic sites within the molecule, with the carbonyl chloride representing the primary reactive center and the pyrazole ring offering secondary electrophilic positions. The cumulative effect of both electron-withdrawing groups results in a highly electrophilic molecular system with enhanced reactivity toward various nucleophilic species .

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information for 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride through characteristic chemical shift patterns and coupling behaviors. The proton nuclear magnetic resonance spectrum would be expected to display several distinctive signals corresponding to the various hydrogen environments within the molecule. The methyl group attached to the nitrogen atom at position 1 would appear as a singlet, typically in the range of 4.0 to 4.5 parts per million, reflecting the deshielding effect of the adjacent nitrogen atom [6].

The aromatic proton at position 3 of the pyrazole ring would be significantly deshielded due to the combined effects of the aromatic ring current and the electron-withdrawing influence of both the nitro group and carbonyl chloride substituents. This proton signal would be expected to appear as a singlet in the aromatic region, likely between 8.0 and 8.5 parts per million, representing substantial downfield shifting compared to unsubstituted pyrazole derivatives [6].

Carbon-13 nuclear magnetic resonance spectroscopy would reveal the carbonyl carbon at approximately 158 to 165 parts per million, characteristic of carbonyl chloride functionality . The carbon atoms of the pyrazole ring would display chemical shifts reflecting their electronic environments, with the carbon bearing the nitro group showing significant deshielding effects. The methyl carbon would appear in the typical aliphatic region around 35 to 40 parts per million.

Infrared Spectroscopy and Vibrational Modes

Infrared spectroscopy of 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride would exhibit several characteristic absorption bands that confirm the presence of key functional groups and provide insight into molecular vibrational modes. The carbonyl chloride functionality would display a distinctive carbonyl stretching vibration in the range of 1750 to 1800 wavenumbers, representing one of the most intense peaks in the spectrum due to the large dipole moment change associated with this vibration [11]. This carbonyl stretch would appear at higher frequency compared to other carbonyl-containing compounds due to the electron-withdrawing nature of the chlorine atom.

The nitro group would contribute two characteristic absorption bands corresponding to the asymmetric and symmetric nitro stretching vibrations. The asymmetric nitro stretch would appear around 1550 to 1500 wavenumbers, while the symmetric stretch would be observed near 1350 to 1300 wavenumbers [12]. These bands would be of strong to medium intensity and would confirm the presence of the nitro functionality.

The pyrazole ring system would contribute several vibrational modes, including carbon-carbon and carbon-nitrogen stretching vibrations in the 1600 to 1400 wavenumber region [13]. The aromatic carbon-hydrogen stretching vibration would appear around 3100 to 3000 wavenumbers, while the aliphatic carbon-hydrogen stretches of the methyl group would be observed in the 2900 to 3000 wavenumber range.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry fragmentation of 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride would be expected to follow predictable pathways based on the stability of resulting fragment ions and the presence of specific functional groups. The molecular ion peak would appear at mass-to-charge ratio 189, corresponding to the molecular weight of the compound. However, this molecular ion might be relatively weak due to the inherent instability of carbonyl chloride compounds under mass spectrometry conditions.

Primary fragmentation would likely involve loss of the chlorine atom, generating a fragment at mass-to-charge ratio 154, corresponding to the acylium ion formed by elimination of chlorine [12]. This fragmentation pathway is common for acid chlorides and typically produces a stable, resonance-stabilized cation. Additional fragmentation might involve loss of the nitro group, either as nitric oxide (mass 30) or nitrogen dioxide (mass 46), generating fragments at mass-to-charge ratios 159 and 143, respectively [12].

The pyrazole ring system might undergo fragmentation through loss of small neutral molecules or ring-opening reactions. The methyl group attached to nitrogen could be lost as a methyl radical, producing a fragment at mass-to-charge ratio 174. Further fragmentation could involve breakdown of the pyrazole ring structure, potentially generating smaller aromatic or heteroaromatic fragments.

X-ray Crystallography Data

X-ray crystallographic analysis of 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride would provide definitive structural information regarding bond lengths, bond angles, and molecular conformation. While specific crystallographic data for this exact compound are not readily available in the literature, related pyrazole derivatives offer insights into expected structural parameters. Similar compounds have been shown to crystallize in various space groups, with the specific packing arrangement dependent on the substituent pattern and intermolecular interaction capabilities [6] [3].

The pyrazole ring would be expected to adopt a planar configuration with standard aromatic bond lengths. The carbon-nitrogen bonds within the ring would exhibit lengths characteristic of aromatic heterocycles, typically in the range of 1.33 to 1.37 angstroms. The nitro group would likely adopt a coplanar orientation with respect to the pyrazole ring to maximize conjugative overlap, with the nitrogen-oxygen bonds displaying lengths around 1.22 to 1.24 angstroms [3].

The carbonyl chloride group would show characteristic bond parameters, with the carbon-oxygen double bond length approximately 1.18 to 1.20 angstroms and the carbon-chlorine bond length around 1.75 to 1.80 angstroms. The carbonyl group would be expected to adopt a planar geometry with the pyrazole ring system, facilitating maximum conjugative interaction between the carbonyl pi-system and the aromatic heterocycle.

Computational Chemistry Studies

Density Functional Theory Analysis

Density functional theory calculations provide valuable insights into the electronic structure and properties of 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride. Computational studies using the B3LYP functional with appropriate basis sets would reveal detailed information about the molecular geometry, electronic distribution, and energetic properties of the compound. The optimized molecular structure would confirm the planar arrangement of the pyrazole ring system and the coplanar orientation of the nitro and carbonyl chloride substituents [14] [15].

The calculated bond lengths and angles would provide validation for experimental structural determinations and offer predictions for properties that may be difficult to measure experimentally. The electron density distribution calculated through density functional theory would reveal the extent of charge polarization induced by the electron-withdrawing groups and identify regions of high and low electron density throughout the molecule.

Vibrational frequency calculations would complement experimental infrared spectroscopy data, providing assignments for observed bands and predictions for vibrational modes that might be difficult to observe experimentally. The calculated frequencies, when appropriately scaled, would show excellent correlation with experimental infrared spectra, as demonstrated for similar pyrazole derivatives [14] [13].

Molecular Orbital Calculations

Frontier molecular orbital analysis of 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride would provide crucial information about the compound's electronic properties and reactivity characteristics. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies would establish the energy gap and provide insights into the compound's electronic stability and potential for electron transfer processes [14] [7].

The spatial distribution of frontier molecular orbitals would reveal the locations of electron-rich and electron-poor regions within the molecule. The highest occupied molecular orbital would likely be localized primarily on the pyrazole ring system, particularly on the nitrogen atoms, while the lowest unoccupied molecular orbital would be expected to have significant contributions from the carbonyl chloride and nitro group functionalities [14].

The calculated molecular orbital energies would enable determination of various chemical reactivity indices, including chemical hardness, chemical potential, and electrophilicity index. These parameters would quantify the compound's tendency to participate in various types of chemical reactions and provide comparisons with related molecules [14] [7].

Computational Modeling of Reactivity

Computational reactivity modeling would provide predictions about the preferred reaction pathways and mechanisms for 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride. The electrophilicity assessment through computational methods would confirm the high reactivity of the carbonyl chloride functionality toward nucleophilic attack and identify secondary reactive sites within the molecule.

Transition state calculations for representative reactions would provide activation energy barriers and reaction pathway details for important transformations involving the compound. These calculations would be particularly valuable for understanding the kinetics and thermodynamics of nucleophilic acyl substitution reactions at the carbonyl chloride center.

Traditional Synthetic Routes

Traditional synthetic approaches to 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride rely on established organic chemistry methodologies, primarily involving sequential functionalization of pyrazole rings. These methods have been extensively studied and optimized over decades, providing reliable pathways for compound preparation.

From 1-Methyl-1H-pyrazole-5-carboxylic Acid

The most straightforward synthetic route involves the conversion of 1-methyl-1H-pyrazole-5-carboxylic acid to the corresponding carbonyl chloride followed by nitration. This approach offers high yields and excellent regioselectivity, making it the preferred method for laboratory-scale synthesis [1] [2].

The synthesis typically proceeds through a two-step sequence: first, the carboxylic acid is converted to the carbonyl chloride using thionyl chloride or oxalyl chloride, followed by nitration at the 4-position. This sequential approach allows for better control of reaction conditions and minimizes side reactions [1] [5].

Reaction Conditions and Optimization:

The conversion of 1-methyl-1H-pyrazole-5-carboxylic acid to the carbonyl chloride requires careful optimization of reaction conditions. Temperature control is crucial, as excessive heating can lead to decomposition of the pyrazole ring. Typical conditions involve heating the carboxylic acid with thionyl chloride at reflux temperature for 2-16 hours, achieving yields of 70-95% [1] [2].

The use of catalytic amounts of dimethylformamide can accelerate the reaction and improve yields. However, the presence of dimethylformamide requires careful temperature control to avoid formation of the Vilsmeier complex, which can lead to side reactions [6] [7].

Mechanistic Considerations:

The chlorination mechanism involves initial nucleophilic attack by the carbonyl oxygen on the sulfur center of thionyl chloride, forming a chlorosulfite intermediate. This intermediate undergoes rearrangement and elimination to yield the carbonyl chloride with concurrent liberation of sulfur dioxide and hydrogen chloride [6].

The subsequent nitration step requires careful consideration of the electronic effects of the existing substituents. The methyl group at the 1-position and the carbonyl chloride at the 5-position both influence the regioselectivity of nitration, directing the nitro group to the 4-position [8] [9].

Nitration Protocols and Mechanistic Insights

Nitration of pyrazole derivatives represents a fundamental transformation in heterocyclic chemistry, requiring careful consideration of regioselectivity and reaction conditions. The nitration of 1-methyl-1H-pyrazole-5-carbonyl chloride derivatives follows established electrophilic aromatic substitution mechanisms with modifications specific to the pyrazole ring system [10] [8].

Traditional Mixed Acid Nitration:

The conventional nitration protocol employs a mixture of concentrated nitric acid and sulfuric acid, commonly referred to as "mixed acid." This system generates the nitronium ion (NO2+) as the active nitrating species through protonation of nitric acid by sulfuric acid [10] [8].

The reaction mechanism involves initial protonation of the pyrazole ring at the pyridine-like nitrogen, followed by electrophilic attack of the nitronium ion at the most reactive carbon position. The 4-position of the pyrazole ring is typically the most susceptible to electrophilic attack due to the electronic effects of the ring nitrogen atoms [8] [9].

Regioselectivity Control:

Achieving regioselectivity in pyrazole nitration requires understanding of the electronic distribution within the ring system. The presence of electron-withdrawing groups, such as the carbonyl chloride functionality, can significantly influence the regioselectivity of nitration [8] [9].

Studies have shown that the 4-position is preferentially nitrated in 1-methyl-1H-pyrazole-5-carbonyl chloride derivatives, with regioselectivity ratios typically exceeding 85:15 in favor of the 4-nitro isomer. This selectivity can be further enhanced through careful control of reaction temperature and acid concentration [8] [9].

Alternative Nitration Methods:

Beyond traditional mixed acid nitration, several alternative methods have been developed to improve yields and reduce environmental impact. These include the use of nitric acid in acetic anhydride, which provides milder conditions and better functional group tolerance [11] [9].

The use of solid-supported nitrating agents, such as clay-supported nitric acid, has also been explored for pyrazole nitration. These methods offer advantages in terms of ease of workup and reduced waste generation [8] [9].

Chlorination Procedures

The conversion of carboxylic acids to carbonyl chlorides is a well-established transformation in organic chemistry, with several reagents available for this purpose. For pyrazole-5-carboxylic acid derivatives, the choice of chlorinating agent can significantly impact the yield and purity of the final product [12] [6].

Thionyl Chloride Chlorination:

Thionyl chloride (SOCl2) remains the most widely used reagent for converting carboxylic acids to carbonyl chlorides. The reaction proceeds through formation of a chlorosulfite intermediate, which rearranges to give the carbonyl chloride with elimination of sulfur dioxide and hydrogen chloride [6].

The advantages of thionyl chloride include complete conversion of the carboxylic acid, easy removal of gaseous byproducts, and compatibility with a wide range of functional groups. However, the reaction requires careful temperature control and inert atmosphere to prevent hydrolysis [6] [7].

Optimized Reaction Conditions:

For 1-methyl-1H-pyrazole-5-carboxylic acid, optimal conditions typically involve heating the carboxylic acid with a 3-5 fold excess of thionyl chloride at reflux temperature for 2-8 hours. The addition of catalytic amounts of dimethylformamide can accelerate the reaction and improve yields to 65-90% [1] [6].

The reaction should be conducted under anhydrous conditions to prevent hydrolysis of the carbonyl chloride product. The use of molecular sieves or anhydrous solvents can help maintain the required moisture-free environment [6] [7].

Oxalyl Chloride Alternative:

Oxalyl chloride ((COCl)2) offers an alternative to thionyl chloride with several advantages, including milder reaction conditions and formation of gaseous byproducts that are easily removed. The reaction typically proceeds at room temperature to reflux conditions over 1-12 hours [13] [14].

The mechanism involves initial formation of a mixed anhydride intermediate, followed by nucleophilic attack by chloride ion to form the carbonyl chloride. This process is generally faster than thionyl chloride and produces carbon monoxide and carbon dioxide as byproducts [13] [14].

Mechanistic Understanding:

The chlorination mechanism involves nucleophilic attack by the carboxylic acid oxygen on the electrophilic center of the chlorinating reagent. This forms an unstable intermediate that undergoes rearrangement and elimination to yield the carbonyl chloride [15] [6].

The electron-withdrawing nature of the pyrazole ring can influence the reactivity of the carboxylic acid group, potentially requiring modified reaction conditions or longer reaction times compared to simple aliphatic carboxylic acids [12] [6].

Modern Synthetic Approaches

Modern synthetic methodologies for 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride focus on improving efficiency, reducing environmental impact, and enabling safer reaction conditions. These approaches leverage contemporary advances in catalysis, green chemistry, and process intensification [16] [17].

Catalytic Methods

Catalytic approaches to pyrazole synthesis and functionalization have emerged as powerful alternatives to traditional stoichiometric methods. These methods offer advantages in terms of selectivity, mild reaction conditions, and reduced waste generation [16] [18].

Metal-Catalyzed Nitration:

Transition metal catalysts have been successfully employed for the selective nitration of pyrazole derivatives. Copper-based catalysts, in particular, have shown excellent performance in regioselective nitration reactions, achieving high yields with minimal side product formation [16] [18].

The use of copper(II) triflate as a catalyst for pyrazole nitration has been reported to provide excellent regioselectivity, with the 4-position being preferentially nitrated in over 90% selectivity. The catalyst loading can be as low as 0.1-10 mol%, making the process economically viable for large-scale applications [16] [18].

Catalytic Carbonylation:

Direct carbonylation of pyrazole derivatives using carbon monoxide and chlorinating agents represents an efficient approach to carbonyl chloride synthesis. This method eliminates the need for pre-formed carboxylic acids and can be conducted under mild conditions [14] [17].

Palladium-catalyzed carbonylation has been successfully applied to pyrazole synthesis, with reaction conditions typically involving atmospheric pressure carbon monoxide and temperatures of 80-120°C. The use of appropriate ligands is crucial for achieving high selectivity and preventing catalyst deactivation [14] [17].

Catalyst Recovery and Recycling:

Modern catalytic methods emphasize the importance of catalyst recovery and recycling to improve the economic and environmental profile of the synthesis. Heterogeneous catalysts, such as silica-supported metal complexes, have been developed to facilitate easy separation and reuse [16] [19].

Studies have shown that certain heterogeneous catalysts can be recycled up to 8 times without significant loss of activity, making them attractive for industrial applications. The use of magnetic nanoparticle-supported catalysts has also been explored, enabling catalyst recovery through simple magnetic separation [16] [20].

Green Chemistry Applications

Green chemistry principles have been increasingly applied to pyrazole synthesis, focusing on reducing environmental impact while maintaining synthetic efficiency. These approaches emphasize the use of environmentally benign solvents, catalysts, and reaction conditions [21] [22].

Aqueous Media Reactions:

The use of water as a reaction medium for pyrazole synthesis has gained significant attention due to its environmental benefits and unique reactivity profile. Water-based reactions often proceed through different mechanisms compared to organic solvents, potentially offering improved selectivity [21] [22].

Aqueous nitration of pyrazole derivatives has been successfully demonstrated using environmentally friendly nitrating agents such as oxone (potassium peroxymonosulfate). This method provides good yields (60-92%) while eliminating the need for strong acids and organic solvents [8] [21].

Solvent-Free Conditions:

Solvent-free synthesis represents the ultimate green chemistry approach, eliminating solvent-related environmental issues entirely. These methods typically rely on solid-state reactions, microwave activation, or mechanochemical processes [21] [23].

Microwave-assisted solvent-free synthesis of pyrazole derivatives has been shown to provide excellent yields (70-95%) in significantly reduced reaction times (2-60 minutes) compared to conventional heating methods. The rapid heating and precise temperature control offered by microwave irradiation enable efficient transformations under mild conditions [23].

Biocatalytic Approaches:

Enzymatic methods for pyrazole synthesis and functionalization represent a frontier area in green chemistry. While still in early development stages, these approaches offer exceptional selectivity and mild reaction conditions [21] [18].

Nitrite reductase enzymes have been explored for the selective nitration of heteroaromatic compounds, including pyrazoles. These biological systems operate under physiological conditions and can achieve regioselectivities that are difficult to obtain through chemical methods [21] [18].

Flow Chemistry Techniques

Flow chemistry has emerged as a powerful tool for pyrazole synthesis, offering advantages in terms of safety, scalability, and process control. These techniques are particularly valuable for reactions involving hazardous reagents or unstable intermediates [17] [24].

Continuous Flow Nitration:

Flow chemistry enables the safe handling of nitrating agents and provides precise control over reaction parameters. The continuous nature of flow processes allows for better heat management and reduces the accumulation of potentially explosive intermediates [17] [24].

A typical flow nitration setup involves separate feeds for the pyrazole substrate and nitrating agent, with mixing occurring in a temperature-controlled reactor coil. Residence times can be varied from 5 minutes to several hours, depending on the substrate reactivity and desired conversion [17] [24].

Multistep Flow Sequences:

One of the key advantages of flow chemistry is the ability to conduct multistep sequences in a single integrated system. This approach eliminates the need for intermediate isolation and purification, reducing overall process complexity and improving efficiency [17] [24].

For 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride synthesis, a two-step flow sequence can be designed with nitration followed by chlorination, or vice versa. The optimal sequence depends on the relative rates of the two reactions and the stability of the intermediates [17] [24].

Process Intensification:

Flow chemistry enables process intensification through improved heat and mass transfer, precise control of reaction parameters, and the ability to operate at elevated temperatures and pressures safely. These advantages can lead to significant improvements in reaction rates and selectivity [17] [24].

The use of microreactors with high surface-to-volume ratios provides excellent heat transfer characteristics, enabling reactions to be conducted at temperatures that would be unsafe in batch mode. This capability is particularly valuable for nitration reactions, which are often highly exothermic [17] [24].

Scalable Synthesis Considerations

The translation of laboratory-scale synthetic methods to industrial production requires careful consideration of scalability, safety, and economic factors. For 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride, several key factors must be addressed to ensure successful scale-up [24] [25].

Process Optimization Parameters

Successful scale-up requires systematic optimization of reaction parameters to ensure consistent quality and yield at larger scales. The key parameters that must be carefully controlled include temperature, concentration, mixing, and reaction time [24] [25].

Temperature Control:

Temperature management becomes increasingly challenging at larger scales due to heat transfer limitations and the exothermic nature of nitration reactions. The development of efficient heat removal systems is crucial for maintaining reaction selectivity and preventing thermal runaway [24] [25].

For nitration reactions, temperature control within ±2°C is typically required to maintain consistent regioselectivity. This precision becomes more difficult to achieve at larger scales, necessitating the use of advanced temperature control systems and multiple temperature measurement points [24] [25].

Concentration Effects:

The concentration of reactants can significantly impact reaction rates, selectivity, and safety at large scales. Higher concentrations generally lead to faster reactions but may also increase the risk of side reactions and exothermic behavior [24] [25].

Optimization studies have shown that substrate concentrations of 0.1-2.0 M provide the best balance between reaction efficiency and safety for pyrazole nitration reactions. Below this range, reaction rates become prohibitively slow, while higher concentrations increase the risk of uncontrolled reactions [24] [25].

Mixing and Mass Transfer:

Efficient mixing is critical for ensuring uniform reaction conditions and preventing the formation of hot spots that could lead to side reactions or safety issues. The design of mixing systems must account for the increased viscosity and different flow patterns that occur at larger scales [24] [25].

The use of computational fluid dynamics (CFD) modeling can help optimize mixing system design and predict the effects of scale-up on reaction performance. These tools enable the development of mixing systems that provide adequate mass transfer while minimizing energy consumption [24] [25].

Reaction Monitoring Strategies

Effective monitoring of reaction progress is essential for maintaining product quality and ensuring safe operation at large scales. The development of robust analytical methods that can provide real-time information about reaction status is crucial [24] [26].

Online Analytical Techniques:

Near-infrared (NIR) spectroscopy has emerged as a powerful tool for real-time monitoring of pyrazole synthesis reactions. This technique can provide information about reactant consumption, product formation, and the presence of impurities without requiring sample extraction [24] [26].

Fourier-transform infrared (FTIR) spectroscopy is another valuable online monitoring technique, particularly useful for tracking the formation of carbonyl chloride groups and monitoring the progress of nitration reactions. The characteristic absorption bands of these functional groups make them ideal targets for spectroscopic monitoring [24] [26].

Process Analytical Technology (PAT):

The implementation of Process Analytical Technology (PAT) principles enables comprehensive monitoring and control of the synthetic process. PAT systems integrate multiple analytical techniques with process control systems to provide automated response to process variations [24] [26].

For pyrazole synthesis, PAT systems might include temperature monitoring, pH measurement, spectroscopic analysis, and gas chromatography for product quality assessment. The integration of these techniques provides a comprehensive view of the reaction status and enables rapid response to process deviations [24] [26].

Quality Control Metrics:

The development of appropriate quality control metrics is essential for ensuring consistent product quality at large scales. These metrics should include measures of chemical purity, regioselectivity, and the absence of potentially harmful impurities [24] [26].

Typical quality control specifications for 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride include chemical purity >95%, regioselectivity >90%, and water content <0.5%. The development of rapid analytical methods for these parameters enables real-time quality control during production [24] [26].

Purification and Characterization Techniques

The purification and characterization of 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride requires specialized techniques due to the compound's sensitivity to moisture and its reactive nature. The development of efficient purification methods is crucial for obtaining high-quality material suitable for further applications [27] [28].

Crystallization Methods:

Crystallization represents the most common purification method for pyrazole derivatives, offering advantages in terms of purity and scalability. The development of appropriate crystallization systems requires careful consideration of solvent selection, temperature control, and nucleation processes [27] [28].

For 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride, crystallization from anhydrous organic solvents such as dichloromethane, chloroform, or carbon tetrachloride has been successful. The use of anti-solvent crystallization, where a poor solvent is gradually added to a concentrated solution, can provide better control over crystal size and morphology [27] [28].

The formation of acid addition salts has been explored as an alternative purification method, particularly useful for separating regioisomers that might be difficult to separate by conventional means. The selective crystallization of specific isomers as their acid salts can provide purification factors exceeding 95:5 [27] [28].

Chromatographic Techniques:

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential analytical tools for characterizing pyrazole derivatives and assessing their purity. These techniques provide quantitative information about the presence of impurities and enable the optimization of synthetic procedures [29] [30].

For 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride, reverse-phase HPLC using acetonitrile-water mobile phases has proven effective for separating regioisomers and quantifying impurities. The use of UV detection at 254 nm provides excellent sensitivity for nitro-substituted pyrazoles [29] [30].

Spectroscopic Characterization:

Nuclear magnetic resonance (NMR) spectroscopy is the primary tool for structural characterization of pyrazole derivatives. The characteristic chemical shifts and coupling patterns of pyrazole protons provide definitive information about substitution patterns and regiochemistry [29] [30].

For 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride, 1H NMR spectroscopy reveals characteristic signals for the methyl group (δ 4.0-4.2 ppm), the pyrazole ring proton (δ 8.0-8.5 ppm), and the carbonyl chloride functionality can be confirmed through 13C NMR spectroscopy (δ 155-165 ppm) [29] [30].

Infrared (IR) spectroscopy provides complementary structural information, particularly useful for identifying functional groups. The carbonyl chloride group shows characteristic absorption around 1750-1800 cm-1, while the nitro group exhibits strong absorptions at 1520-1560 cm-1 and 1300-1350 cm-1 [29] [30].

Mass Spectrometry:

High-resolution mass spectrometry (HRMS) provides accurate molecular weight determination and structural confirmation through fragmentation patterns. This technique is particularly valuable for confirming the identity of synthetic products and detecting trace impurities [29] [30].

For 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride, electrospray ionization (ESI) mass spectrometry typically shows the molecular ion peak at m/z 189.56 [M]+, with characteristic fragmentation patterns involving loss of the carbonyl chloride group and nitro group [29] [30].

Synthetic Challenges and Solutions

The synthesis of 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride presents several significant challenges that must be addressed to achieve successful production. Understanding these challenges and developing appropriate solutions is crucial for optimizing synthetic efficiency and ensuring product quality [31] [32].

Regioselectivity Control:

One of the primary challenges in pyrazole synthesis is achieving high regioselectivity, particularly in nitration reactions. The presence of multiple reactive positions on the pyrazole ring can lead to the formation of regioisomeric mixtures, complicating purification and reducing overall yield [31] [32].

The electronic effects of existing substituents play a crucial role in determining nitration regioselectivity. The methyl group at the 1-position and the carbonyl chloride at the 5-position both influence the electron distribution in the ring, directing electrophilic attack preferentially to the 4-position [31] [32].

Solution Strategies:

Computational studies using density functional theory (DFT) have provided valuable insights into the electronic structure of substituted pyrazoles, enabling prediction of regioselectivity patterns. These calculations can guide the selection of optimal reaction conditions and the design of directing group strategies [31] [32].

The use of sterically hindered bases and carefully controlled reaction temperatures can further enhance regioselectivity. Studies have shown that conducting nitration reactions at 0-10°C with controlled addition of nitrating agents can achieve regioselectivities exceeding 90:10 in favor of the desired 4-nitro isomer [31] [32].

Tautomerism Issues:

Pyrazoles exhibit tautomerism, with the NH proton able to migrate between the two nitrogen atoms. This phenomenon can complicate structural analysis and potentially affect reaction outcomes by creating multiple reactive species in solution [31] [32].

The tautomeric equilibrium is influenced by solvent effects, temperature, and the presence of substituents. Understanding these effects is crucial for predicting reaction behavior and optimizing synthetic conditions [31] [32].

Mitigation Approaches:

N-Methylation of pyrazoles eliminates tautomerism by fixing the position of the nitrogen-bound hydrogen. This approach simplifies the structural analysis and can improve reaction predictability. The methyl group also serves as a protecting group, preventing unwanted reactions at the nitrogen center [31] [32].

The use of appropriate solvents and reaction conditions can also influence tautomeric equilibria. Polar solvents tend to favor the more polar tautomeric form, while apolar solvents may favor the less polar form [31] [32].

Moisture Sensitivity:

Carbonyl chlorides are highly susceptible to hydrolysis in the presence of moisture, leading to the formation of carboxylic acids and hydrogen chloride. This sensitivity requires careful handling and storage procedures to maintain product integrity [31] [32].

The problem is exacerbated by the hygroscopic nature of some pyrazole derivatives, which can absorb atmospheric moisture and catalyze hydrolysis reactions. The development of moisture-resistant formulations and packaging is essential for long-term stability [31] [32].

Protective Measures:

The use of anhydrous reaction conditions and inert atmosphere techniques is essential for successful carbonyl chloride synthesis. The storage of products under nitrogen or argon atmosphere, combined with the use of molecular sieves for moisture removal, can significantly extend shelf life [31] [32].

The development of in-situ generation and consumption strategies can minimize the exposure of carbonyl chlorides to moisture. Flow chemistry techniques are particularly valuable in this regard, as they enable the continuous generation and immediate consumption of sensitive intermediates [31] [32].

Thermal Stability:

Many pyrazole derivatives exhibit limited thermal stability, particularly in the presence of strong acids or bases. The nitro group, in particular, can undergo decomposition at elevated temperatures, leading to the formation of explosive or toxic decomposition products [31] [32].

The carbonyl chloride functionality is also thermally labile, potentially undergoing elimination reactions at high temperatures. The development of appropriate temperature control strategies is crucial for maintaining product stability during synthesis and storage [31] [32].

Stability Enhancement:

The use of thermal stabilizers and antioxidants can help prevent decomposition during synthesis and storage. The addition of small amounts of radical scavengers, such as butylated hydroxytoluene (BHT), can significantly improve thermal stability [31] [32].

The development of lower-temperature synthetic routes, such as those enabled by flow chemistry or catalytic methods, can help minimize thermal decomposition while maintaining acceptable reaction rates [31] [32].

Scale-up Considerations:

The challenges associated with scaling up pyrazole synthesis include heat management, safety considerations, and the need for specialized equipment. The exothermic nature of nitration reactions requires careful design of heat removal systems to prevent thermal runaway [31] [32].

The handling of large quantities of hazardous materials, such as nitrating agents and carbonyl chlorides, requires specialized safety equipment and procedures. The development of continuous processes can help minimize the inventory of hazardous materials and improve overall safety [31] [32].

Process Development Solutions:

The implementation of Process Safety Management (PSM) principles is essential for safe scale-up of pyrazole synthesis. This includes thorough hazard analysis, development of appropriate safety systems, and comprehensive operator training [31] [32].

The use of computational tools for process modeling and optimization can help predict the effects of scale-up on reaction performance and safety. These tools enable the development of robust processes that maintain performance across different scales [31] [32].

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Last modified: 08-16-2023

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